molecular formula C9H7NS3 B13806025 2,4-Thiazolidinedithione, 3-phenyl-

2,4-Thiazolidinedithione, 3-phenyl-

Cat. No.: B13806025
M. Wt: 225.4 g/mol
InChI Key: RZPPUTLHTBENAJ-UHFFFAOYSA-N
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Description

2,4-Thiazolidinedithione, 3-phenyl- is a heterocyclic compound containing both sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Thiazolidinedithione, 3-phenyl- typically involves the reaction of primary amines, aldehydes, and mercaptoacetic acid. This reaction is often carried out in the presence of catalysts such as BF3 and p-toluenesulfonic acid (PTSA) to form thiazolidine derivatives .

Industrial Production Methods: Industrial production methods for this compound may involve multicomponent reactions (MCRs) and green chemistry approaches to improve selectivity, purity, and yield. These methods often employ nano-catalysis and environmentally friendly solvents to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Thiazolidinedithione, 3-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often occur in the presence of nucleophiles or electrophiles, depending on the desired product.

Major Products Formed: The major products formed from these reactions include various substituted thiazolidine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

2,4-Thiazolidinedithione, 3-phenyl- has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of new drugs and materials .

Biology: In biological research, 2,4-Thiazolidinedithione, 3-phenyl- is studied for its potential antimicrobial, antioxidant, and anti-inflammatory properties. It has shown promise in inhibiting the growth of various bacterial and fungal strains .

Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its use as an antihyperglycemic agent and its role in improving insulin resistance through PPAR-γ receptor activation .

Industry: In the industrial sector, 2,4-Thiazolidinedithione, 3-phenyl- is utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties .

Mechanism of Action

The mechanism of action of 2,4-Thiazolidinedithione, 3-phenyl- involves its interaction with specific molecular targets and pathways. One of the key mechanisms is the activation of PPAR-γ receptors, which play a crucial role in regulating glucose and lipid metabolism. This activation leads to improved insulin sensitivity and reduced blood glucose levels . Additionally, the compound’s antioxidant properties help in scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress .

Comparison with Similar Compounds

Uniqueness: 2,4-Thiazolidinedithione, 3-phenyl- stands out due to its unique combination of sulfur and nitrogen atoms in the thiazolidine ring, which enhances its pharmacological properties. Its ability to activate PPAR-γ receptors and exhibit antioxidant activity makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H7NS3

Molecular Weight

225.4 g/mol

IUPAC Name

3-phenyl-1,3-thiazolidine-2,4-dithione

InChI

InChI=1S/C9H7NS3/c11-8-6-13-9(12)10(8)7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

RZPPUTLHTBENAJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=S)N(C(=S)S1)C2=CC=CC=C2

Origin of Product

United States

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